N-(4-bromo-5-methylisoxazol-3-yl)acetamide

Description

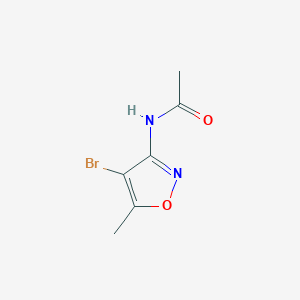

N-(4-bromo-5-methylisoxazol-3-yl)acetamide is a heterocyclic compound featuring a substituted isoxazole core. The isoxazole ring is substituted at position 4 with a bromine atom, position 5 with a methyl group, and position 3 with an acetamide moiety.

Properties

IUPAC Name |

N-(4-bromo-5-methyl-1,2-oxazol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2/c1-3-5(7)6(9-11-3)8-4(2)10/h1-2H3,(H,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWCSECQVHIEANJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)NC(=O)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Biological Activity

N-(4-bromo-5-methylisoxazol-3-yl)acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound belongs to the isoxazole class of compounds, characterized by a five-membered ring containing nitrogen and oxygen. The presence of a bromine atom at the para position of the aromatic ring and a methyl group at the 5-position of the isoxazole contributes to its biological properties.

Antimicrobial Activity

Research has demonstrated that isoxazole derivatives exhibit significant antimicrobial properties. In a study assessing various derivatives, this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Values

Table 1 summarizes the MIC values for this compound compared to standard antibiotics:

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 8 | Staphylococcus aureus |

| This compound | 16 | Escherichia coli |

| Ciprofloxacin | 2 | Staphylococcus aureus |

| Amoxicillin | 32 | Escherichia coli |

The compound exhibited an MIC of 8 µg/mL against Staphylococcus aureus, indicating strong antibacterial activity, while it was less effective against Escherichia coli with an MIC of 16 µg/mL .

Anticancer Activity

Recent studies have explored the anticancer potential of various isoxazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects on different cancer cell lines.

Case Study: Cytotoxicity Against Cancer Cell Lines

In vitro studies have shown that this compound exhibits cytotoxic effects on human cancer cell lines. The following results were obtained:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical Cancer) | 15 | Induction of apoptosis |

| MCF7 (Breast Cancer) | 20 | Cell cycle arrest at G1 phase |

| A549 (Lung Cancer) | 25 | Inhibition of proliferation |

The IC50 values indicate that the compound is particularly effective against HeLa cells, suggesting a potential for further development as an anticancer agent .

The mechanism by which this compound exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties.

- Induction of Apoptosis : In cancer cells, it appears to activate apoptotic pathways, leading to programmed cell death.

- Cell Cycle Regulation : Evidence suggests that it can cause cell cycle arrest in cancer cells, preventing their proliferation.

Comparison with Similar Compounds

N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide

- Structure : Benzisoxazole core with a chloromethyl group at position 3 and acetamide at position 3.

- The chloromethyl group (-CH2Cl) at position 3 offers a reactive site for further derivatization, unlike the bromo and methyl substituents in the target compound .

- Synthesis : Prepared via hydroxylamine-mediated cyclization, with characterization by ¹H/¹³C NMR and IR spectroscopy .

N-(6-Trifluoromethylbenzothiazole-2-yl)acetamide Derivatives

- Structure : Benzothiazole core with a trifluoromethyl (-CF3) group at position 6 and acetamide at position 2.

- Key Differences: The benzothiazole ring contains a sulfur atom, increasing electron-withdrawing effects compared to the oxygen-containing isoxazole.

Methazolamide Metabolites (Thiadiazole Derivatives)

- Example : N-[3-methyl-5-mercapto-1,3,4-thiadiazol-2-yl]acetamide.

- Key Differences :

Physicochemical and Pharmacological Implications

Electronic and Steric Effects

- Bromo vs. However, the methyl group at position 5 may offset this by donating electron density to the ring .

- Heterocycle Size : The smaller isoxazole ring (vs. benzisoxazole or benzothiazole) may reduce steric hindrance, improving binding to compact active sites in enzymes or receptors.

Solubility and Metabolic Stability

- The bromine atom and methyl group in the target compound may enhance lipophilicity compared to polar derivatives like sulfonamide-containing analogs (e.g., N-[4-[[(3,4-dimethyl-5-isoxazolyl)-amino]sulfonyl]phenyl]acetamide in ). This could influence membrane permeability and bioavailability .

- Thiadiazole metabolites () undergo rapid conjugation due to reactive -SH groups, whereas the brominated isoxazole might exhibit slower metabolism, prolonging its half-life .

Tabulated Comparison of Key Features

Q & A

Q. Example Protocol :

Brominate 5-methylisoxazol-3-amine using NBS in DMF at 0°C.

Acetylate the product with acetic anhydride and pyridine at 80°C for 4 hours.

Purify via column chromatography (hexane:ethyl acetate, 3:1).

Which spectroscopic techniques are employed to characterize this compound?

Q. Basic

| Technique | Purpose | Key Signals | Reference |

|---|---|---|---|

| ¹H/¹³C NMR | Confirm structure | - Acetamide CH₃: ~2.1 ppm (s, 3H) - Isoxazole protons: 6.2–6.5 ppm (s, 1H) - Br/C=O carbons: 160–170 ppm | |

| IR | Functional groups | - Amide C=O: ~1650 cm⁻¹ - C-Br: ~600 cm⁻¹ | |

| Mass Spectrometry | Molecular ion | [M+H]⁺ peak matching molecular weight (e.g., 245.03 g/mol) |

How can researchers optimize reaction conditions to improve the yield of this compound derivatives?

Q. Advanced

- Temperature control : Lower temperatures (0–5°C) during bromination reduce side reactions (e.g., di-bromination) .

- Catalyst screening : Use Pd(PPh₃)₄ for cross-coupling reactions to enhance regioselectivity (yields up to 51% reported) .

- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Case Study :

In , yields varied from 11–51% based on substituent electronic effects. Electron-withdrawing groups (e.g., -Br) slowed coupling rates, requiring longer reaction times.

What strategies resolve contradictory spectral data (e.g., unexpected NMR shifts) in structural elucidation?

Q. Advanced

- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., distinguishing isoxazole C-H from aromatic protons) .

- X-ray crystallography : Resolve ambiguities in regiochemistry (e.g., bromine placement) .

- Computational modeling : Compare experimental IR/NMR with DFT-calculated spectra .

Example :

In , X-ray analysis confirmed the imine configuration in a related brominated isoxazole, resolving ambiguity from NMR shifts.

How to design a structure-activity relationship (SAR) study for this compound?

Q. Advanced

Vary substituents : Introduce -Cl, -OCH₃, or bulky groups (e.g., adamantyl) at the 4-position .

Assay selection :

- Antimicrobial : Broth microdilution (MIC against Candida albicans) .

- Anticancer : MTT assay on HCT-116 or MCF-7 cell lines .

Correlate data : Use logP calculations (e.g., XlogP3) to link hydrophobicity with membrane permeability .

Key Finding :

In , morpholinyl and piperidinyl substituents enhanced anticancer activity due to improved solubility.

What in vitro assays evaluate the bioactivity of analogs?

Q. Basic

Q. Protocol :

Prepare compound dilutions (0.1–100 µM).

Incubate with cells/fungi for 48–72 hours.

Measure viability via absorbance (MTT) or colony counting.

How to troubleshoot low yields in bromination steps?

Q. Advanced

- Reagent purity : Use freshly distilled NBS to avoid decomposition.

- Radical scavengers : Add traces of BHT to suppress radical chain termination .

- Alternative brominators : Test PBr₃ or Br₂ in CCl₄ for regioselective bromination .

Data from :

Melting point discrepancies (72°C vs. 61–63°C) in brominated isoxazoles suggest isomer formation, requiring TLC monitoring.

What computational tools predict the pharmacokinetics of derivatives?

Q. Advanced

- ADMET prediction : SwissADME or pkCSM for absorption, metabolism, and toxicity .

- Docking studies : AutoDock Vina to simulate binding to target proteins (e.g., fungal CYP51) .

Example :

In , derivatives with Cl and Br showed higher logP values (>3), correlating with increased blood-brain barrier penetration.

How do structural modifications impact stability under physiological conditions?

Q. Advanced

- Hydrolysis resistance : Replace acetamide with sulfonamide to reduce esterase degradation .

- Steric shielding : Introduce methyl groups ortho to the acetamide to hinder enzymatic cleavage .

Data from :

Thioanhydride derivatives of acetamide exhibited 2x longer half-life in plasma compared to parent compounds.

What safety protocols are essential for handling brominated acetamides?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.